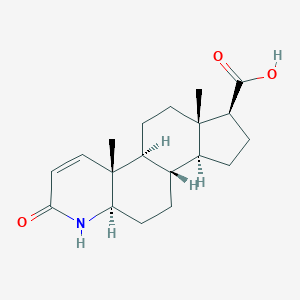

4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid

Description

Properties

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h8,10-15H,3-7,9H2,1-2H3,(H,20,21)(H,22,23)/t11-,12-,13-,14+,15+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDESQZBVTKLIQN-MLGOENBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)O)CCC4C3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238002 | |

| Record name | 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104239-97-6 | |

| Record name | 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104239-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5alpha,17beta)-3-Oxo-4-azaandrost-1-ene-17-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104239976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indeno[5,4-f]quinoline-7-carboxylic acid, 2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DUTASTERIDE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E6A626D4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid: A Key Intermediate in 5α-Reductase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid, a pivotal synthetic intermediate in the development of potent 5α-reductase inhibitors such as Finasteride and Dutasteride. This document collates available data on its chemical and physical characteristics, its implicit mechanism of action as a precursor to active pharmaceutical ingredients, and outlines relevant experimental protocols for its synthesis and biological evaluation. The information is presented to support further research and development in the field of androgen-related disorders.

Core Chemical and Physical Properties

4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is a synthetic steroid derivative belonging to the azasteroid class of compounds.[1] Its core structure is a modified androstane skeleton, featuring a nitrogen atom at the 4-position of the A-ring. This structural motif is crucial for its role as a precursor to 5α-reductase inhibitors.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₇NO₃ | [2] |

| Molecular Weight | 317.42 g/mol | [2] |

| Appearance | Off-white powder | [2][3] |

| Melting Point | 295-297 °C | [2] |

| Boiling Point | 527.3 °C at 760 mmHg | [2] |

| Density | 1.166 g/cm³ | [2] |

| Flash Point | 272.7 °C | [2] |

| Vapor Pressure | 0 mmHg at 25°C | [2] |

| Refractive Index | 1.547 | [2] |

| pKa | 4.80 ± 0.60 (Predicted) | [2] |

| Solubility | Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly, Sonicated) | [2] |

| Storage Temperature | 2-8°C | [2] |

Mechanism of Action: A Precursor to 5α-Reductase Inhibition

4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is primarily recognized for its role as a key intermediate in the synthesis of Finasteride and Dutasteride.[4][5] These drugs are potent inhibitors of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[6] Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and prostate cancer.[6][7]

While the intrinsic biological activity of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is not extensively reported, its structural similarity to known 4-azasteroid inhibitors suggests a potential for some level of 5α-reductase inhibition. For instance, Finasteride, which is synthesized from this intermediate, exhibits an IC50 of approximately 200 nM in a human hair follicle microassay.[8] The carboxylic acid moiety at the 17β-position is typically modified during the synthesis of the final drug product to enhance potency and pharmacokinetic properties.

Signaling Pathway of 5α-Reductase Action

The following diagram illustrates the enzymatic conversion of testosterone to dihydrotestosterone by 5α-reductase, the target of inhibitors derived from the topic compound.

Figure 1: Simplified signaling pathway of 5α-reductase and androgen action.

Experimental Protocols

This section outlines generalized experimental methodologies relevant to the synthesis and biological evaluation of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid and its derivatives.

Synthesis of 4-Azasteroid Derivatives

Figure 2: Generalized synthetic workflow for 4-azasteroid derivatives.

Methodology Outline:

-

Starting Material: A suitable steroid precursor, such as a derivative of testosterone, is chosen.

-

A-Ring Cleavage: The A-ring of the steroid is oxidatively cleaved to form a seco-acid. This is a critical step in introducing the necessary functionalities for the subsequent lactamization.

-

Lactam Formation: The seco-acid is then reacted with ammonia or a primary amine to form the lactam ring, incorporating the nitrogen atom at the 4-position.

-

Further Modifications: Subsequent steps may involve the introduction of the C1-C2 double bond and modification of the C17 substituent to yield the final carboxylic acid. Purification is typically achieved through chromatographic techniques.

In Vitro 5α-Reductase Inhibition Assay

The inhibitory potential of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid and its derivatives against 5α-reductase can be evaluated using an in vitro enzymatic assay.

Principle: The assay measures the conversion of a radiolabeled or non-radiolabeled substrate (e.g., testosterone) to its 5α-reduced metabolite (DHT) by a source of 5α-reductase (e.g., rat liver microsomes or recombinant human enzyme) in the presence and absence of the test compound.

Workflow:

Figure 3: Workflow for an in vitro 5α-reductase inhibition assay.

Detailed Protocol Outline:

-

Enzyme Preparation: Prepare a microsomal fraction from rat liver or use a commercially available recombinant human 5α-reductase enzyme.

-

Reaction Mixture: In a microcentrifuge tube or a well of a microplate, combine a buffered solution (e.g., phosphate buffer, pH 6.5), the enzyme preparation, and the test compound at various concentrations.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate (testosterone) and the cofactor NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a strong acid (e.g., HCl) or a solvent like ethyl acetate.

-

Extraction: Extract the steroids from the aqueous mixture using an organic solvent.

-

Analysis: Quantify the amount of DHT produced using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is a fundamentally important molecule in the medicinal chemistry of 5α-reductase inhibitors. While its primary role is that of a synthetic precursor, its 4-azasteroid core structure is the foundation for the potent inhibitory activity of drugs like Finasteride and Dutasteride. This technical guide provides a consolidated resource of its known properties and relevant experimental methodologies to aid researchers in the ongoing development of novel therapeutics targeting androgen-dependent diseases. Further investigation into the intrinsic biological activity of this intermediate may yet reveal additional insights into the structure-activity relationships of 5α-reductase inhibitors.

References

- 1. actascientific.com [actascientific.com]

- 2. Cas 104239-97-6,4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid | lookchem [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 104239-97-6 [chemicalbook.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Azasteroids as inhibitors of testosterone 5 alpha-reductase in mammalian skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. urotoday.com [urotoday.com]

An In-Depth Technical Guide to 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid, also known as Finasteride Carboxylic Acid, is a pivotal chemical entity in the landscape of androgen-related therapeutics. Primarily recognized as the principal urinary metabolite of Finasteride, it also serves as a crucial synthetic intermediate in the manufacturing of potent 5α-reductase inhibitors, including Finasteride and Dutasteride. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its significant roles in both metabolic and synthetic pathways. Detailed experimental protocols for its synthesis and subsequent conversion to active pharmaceutical ingredients are presented, alongside available data on its biological activity.

Chemical Identity and Physicochemical Properties

This compound is a synthetic 4-azasteroid compound. Its core structure is derived from a 5α-androstane skeleton, characterized by the substitution of a nitrogen atom at the 4th position and the presence of a carboxylic acid group at the 17th position.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 104239-97-6 | [1][2] |

| Molecular Formula | C₁₉H₂₇NO₃ | [1] |

| Molecular Weight | 317.42 g/mol | [1] |

| Appearance | Off-white to pale brown solid/powder | [1][3] |

| Melting Point | 295-297 °C | [1] |

| Boiling Point | 527.3 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.166 g/cm³ | [1] |

| Solubility | Slightly soluble in Acetonitrile, DMSO, and Methanol (with sonication) | [1] |

| Storage Temperature | 2-8°C | [1] |

Role in Metabolism and Biological Activity

This carboxylic acid derivative is the major metabolite of Finasteride found in urine.[4] Finasteride undergoes extensive hepatic metabolism, primarily through oxidation by the cytochrome P450 3A4 enzyme system, to form this monocarboxylic acid metabolite and a monohydroxylated metabolite.[5][6]

5α-Reductase Inhibition

While Finasteride is a potent inhibitor of 5α-reductase isoenzymes II and III, its metabolites, including the carboxylic acid form, exhibit significantly reduced activity.[5][6] The inhibitory activity of the metabolites is approximately 20% of that of the parent compound, Finasteride.[5] Consequently, they are not considered to be significantly active in contributing to the therapeutic effects of Finasteride.[5]

Table 2: Biological Activity Comparison

| Compound | Target | Activity |

| Finasteride | 5α-reductase (Type II & III) | Potent Inhibitor |

| This compound | 5α-reductase | ~20% of Finasteride's inhibitory activity[5] |

Pharmacokinetics

Following oral administration of Finasteride, approximately 39% of the dose is excreted in the urine as metabolites, with the omega-monocarboxylic acid metabolite being a substantial component.[4] About 57% of the dose is eliminated in the feces.[4][5] The terminal half-life of Finasteride is 5 to 6 hours in adult men, while its metabolites, including the carboxylic acid, are cleared from the body.[5]

Synthetic Utility and Experimental Protocols

The primary significance of this compound lies in its role as a key intermediate for the synthesis of Finasteride and Dutasteride.[1][2]

Synthesis of the Core Intermediate

One documented method for synthesizing the title compound involves the oxidative cleavage of the A ring of 3-oxo-4-androstene-17β-carboxylic acid, followed by reaction with ammonia and subsequent hydrogenation.[7]

Experimental Protocol: Conversion to a Dutasteride-Related Impurity

This protocol details the conversion of the title compound to 3-Oxo-4-aza-5α-androst-1-ene-17β-carboximide, an impurity related to Dutasteride.

Materials:

-

This compound (50 g)

-

Toluene (750 ml)

-

Pyridine (6.3 ml)

-

Thionyl chloride (14.0 ml)

-

Ammonia gas

Procedure:

-

A mixture of this compound and toluene is heated to azeotropic reflux for 30-60 minutes to remove trace water.[8]

-

The solution is cooled to 25-35°C under a nitrogen atmosphere.[8]

-

Pyridine is added, and the mixture is stirred for approximately 15 minutes.[8]

-

Thionyl chloride is added slowly over 20 minutes, and the reaction mixture is maintained at 25-35°C for 2-3 hours to form the acid chloride intermediate.[8]

-

Ammonia gas is then passed through the reaction mixture for 8-10 hours until the reaction is complete.[8]

-

The resulting solid is filtered, washed with toluene, and dried.[8]

-

The wet material is slurried in water, filtered, and washed to achieve a pH of 6.5-7.5.[8]

-

The final product is dried at 70-75°C.[8]

Experimental Protocol: Synthesis of Dutasteride

This protocol outlines a patented method for the synthesis of Dutasteride from the title compound.

Materials:

-

4-Aza-5a-androst-1-en-3-one-17β-carboxylic acid (5 g, 0.015 mol)

-

Methylene chloride (250 ml + 10 ml)

-

N,N'-Dimethylformamide (2-3 drops)

-

Pyridine (3.115 g, 0.039 mol)

-

Trifluoromethane sulphonic acid anhydride (8.9 g, 0.031 mol)

-

2,5-bis(trifluoromethyl)aniline (5.3 g, 0.023 mol)

Procedure:

-

Suspend 4-Aza-5a-androst-1-en-3-one-17β-carboxylic acid in methylene chloride at 25-30°C under a nitrogen atmosphere.[9]

-

Add N,N'-Dimethylformamide and pyridine.[9]

-

Cool the suspension to 0-5°C.[9]

-

Add a solution of trifluoromethane sulphonic acid anhydride in methylene chloride over 15-20 minutes to form a mixed anhydride intermediate.[9]

-

Add 2,5-bis(trifluoromethyl)aniline to the reaction mixture.[9]

-

Allow the reaction to proceed to form Dutasteride.[9]

Signaling Pathway Context

The biological relevance of this compound is understood through the mechanism of its parent drug, Finasteride. Finasteride inhibits 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). By reducing DHT levels, Finasteride alleviates conditions such as benign prostatic hyperplasia and androgenetic alopecia.

Conclusion

This compound holds a distinct position in pharmaceutical science, not as a primary therapeutic agent itself, but as a metabolite of a blockbuster drug and a cornerstone for the synthesis of next-generation therapies. Its well-defined chemical properties and synthetic versatility make it an indispensable molecule for researchers and professionals in drug development focused on androgen-dependent pathologies. Further investigation into the specific biological activities of this metabolite, though likely modest, could provide a more complete understanding of the overall pharmacological profile of Finasteride.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 104239-97-6 [chemicalbook.com]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Disposition and pharmacokinetics of [14C]finasteride after oral administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Finasteride - Wikipedia [en.wikipedia.org]

- 6. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dutasteride Related Impurity 1 synthesis - chemicalbook [chemicalbook.com]

- 9. WO2011004242A2 - An improved process for the preparation of dutasteride - Google Patents [patents.google.com]

An In-depth Technical Guide to (5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxylic acid, a key synthetic intermediate in the development of potent 5α-reductase inhibitors. The document details its chemical identity, physicochemical properties, and its pivotal role in the synthesis of pharmaceuticals such as Finasteride and Dutasteride. Furthermore, this guide outlines detailed experimental protocols for its synthesis and for the enzymatic assays used to evaluate the inhibitory activity of its derivatives. Visual representations of the synthetic pathway and the mechanism of action of 5α-reductase inhibitors are provided to facilitate a deeper understanding of the compound's significance and application in medicinal chemistry and drug development.

Chemical Identity and Properties

(5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxylic acid, also known by its common name 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid, is a steroid derivative belonging to the azasteroid class. Its systematic IUPAC name is (5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxylic acid. This compound serves as a crucial intermediate in the synthesis of Finasteride and Dutasteride, which are clinically significant inhibitors of the enzyme 5α-reductase.[1] The inhibition of this enzyme is a key therapeutic strategy for conditions associated with high levels of dihydrotestosterone (DHT), such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.

Physicochemical Data

A summary of the key physicochemical properties of (5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxylic acid is presented in Table 1. This data is essential for its handling, characterization, and further chemical modifications.

| Property | Value |

| Molecular Formula | C₁₉H₂₇NO₃ |

| Molecular Weight | 317.42 g/mol |

| CAS Number | 104239-97-6 |

| Appearance | Off-White to Pale Brown Solid |

| Melting Point | 295-297 °C |

| Boiling Point | 527.3±50.0 °C (Predicted) |

| Density | 1.166 g/cm³ |

| Solubility | Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly, Sonicated) |

| pKa | 4.80±0.60 (Predicted) |

Synthetic Pathway

The synthesis of (5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxylic acid is a multi-step process that typically starts from readily available steroid precursors. The following diagram illustrates a representative synthetic route, highlighting the key transformations involved in the construction of the aza-steroid skeleton.

Caption: A generalized synthetic pathway to the target compound.

Mechanism of Action of Derivatives

(5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxylic acid is a precursor to drugs that inhibit 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of benign prostatic hyperplasia and androgenetic alopecia. The following diagram illustrates the mechanism of action of 5α-reductase inhibitors.

Caption: Inhibition of the 5α-reductase pathway.

Experimental Protocols

Synthesis of a Related Intermediate: 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid

The following protocol is adapted from a patented method for the synthesis of a closely related saturated analogue, which is a key step towards the target molecule.[2]

Step 1: Oxidative Cleavage of Methyl-3-oxo-4-androstene-17-carboxylate

-

Dissolve 50 grams of methyl-3-oxo-4-androstene-17-carboxylate in 500 ml of t-butanol.

-

Add a solution of 28 grams of sodium carbonate in 200 ml of water to the reaction mixture.

-

Slowly add 200 ml of an aqueous solution containing 2 grams of sodium metaperiodate and 130 grams of potassium permanganate over 30 minutes at 25-35°C.

-

Heat the reaction mixture to 65°C and add the remaining periodate/permanganate solution over one hour.

-

Cool the resulting solution to 40°C, filter to remove inorganic salts, and wash the filter cake with water. The filtrate contains the seco-acid intermediate.

Step 2: Reductive Amination and Lactamization Note: The patent describes a cyclization of the seco-acid using ammonia in ethylene glycol at high temperatures. An alternative laboratory-scale synthesis of a similar compound involves reductive amination followed by lactamization.[3]

Step 3: Hydrolysis to 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid

-

Suspend 15 grams of methyl-3-oxo-4-aza-5α-androstane-17-carboxylate in 60 ml of a 9% aqueous sodium hydroxide solution.

-

Reflux the mixture for 3-4 hours.

-

Cool the reaction mass to 10-15°C.

-

Adjust the pH to approximately 2 with concentrated hydrochloric acid.

-

Filter the precipitated solid, wash with 75 ml of water, and dry at 80°C to yield the title compound.[2]

The introduction of the 1-ene double bond to yield the final target compound typically involves a dehydrogenation step, for example, using a quinone-based oxidizing agent like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in the presence of a silylating agent.

In Vitro 5α-Reductase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against 5α-reductase using rat liver microsomes.

Objective: To determine the IC₅₀ value of a test compound for 5α-reductase.

Materials:

-

Rat liver microsomes (as the enzyme source)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Testosterone (substrate)

-

NADPH (cofactor)

-

Phosphate buffer (pH 6.5)

-

Finasteride or Dutasteride (as a positive control)

-

Ethyl acetate (for extraction)

-

HPLC or LC-MS system for quantification of testosterone and dihydrotestosterone

Workflow:

Caption: Workflow for the in vitro 5α-reductase inhibition assay.

Procedure:

-

Enzyme Preparation: Prepare a suspension of rat liver microsomes in a suitable buffer (e.g., 0.02 M phosphate buffer, pH 6.5, containing 1 mM dithiothreitol).

-

Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, combine the microsomal suspension, varying concentrations of the test compound (or vehicle for control), and NADPH. Pre-incubate the mixture at 37°C for a short period (e.g., 15 minutes).

-

Initiation of Reaction: Start the enzymatic reaction by adding testosterone to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching agent, such as a strong acid or by adding a large volume of an organic solvent like ethyl acetate.

-

Extraction: Extract the steroids (testosterone and DHT) from the aqueous mixture using ethyl acetate. Centrifuge to separate the layers and collect the organic phase.

-

Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase. Analyze the sample using a validated HPLC or LC-MS method to separate and quantify the amounts of testosterone and DHT.

-

Data Analysis: Calculate the percentage of testosterone conversion to DHT for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of 5α-reductase activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

(5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxylic acid is a fundamentally important molecule in the field of medicinal chemistry, particularly in the development of treatments for androgen-dependent disorders. Its synthesis, while complex, provides a versatile platform for the creation of potent 5α-reductase inhibitors. The experimental protocols outlined in this guide offer a framework for the synthesis of this key intermediate and the evaluation of the biological activity of its derivatives. A thorough understanding of its chemical properties, synthetic pathways, and the mechanism of action of the resulting therapeutic agents is crucial for researchers and professionals in the pharmaceutical sciences.

References

An In-depth Technical Guide to 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid (CAS: 104239-97-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid (CAS Number: 104239-97-6), a key intermediate in the synthesis of the 5α-reductase inhibitors Finasteride and Dutasteride. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, synthesis, and analytical methods. While direct biological activity data for this intermediate is limited in publicly available literature, its critical role as a precursor to potent pharmaceuticals underscores its significance. This guide outlines a detailed synthetic protocol for its conversion to Finasteride and discusses relevant analytical techniques for its characterization.

Introduction

4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is a synthetic steroid derivative that serves as a crucial building block in the pharmaceutical industry.[1] Specifically, it is a late-stage intermediate in the manufacturing of Finasteride and Dutasteride, drugs widely used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. The core structure of this molecule is designed for further modification at the 17β-carboxylic acid position to yield the final active pharmaceutical ingredients (APIs). Understanding the properties and synthesis of this intermediate is essential for the efficient and controlled production of these important drugs. One source suggests it may act as a prodrug that is metabolized to its active form, finasteride, in the body and has been associated with physiological activities like skin permeation and cell growth.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is presented in Table 1. This data is essential for its handling, formulation, and quality control during the drug manufacturing process.

Table 1: Physicochemical Properties of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid

| Property | Value | Reference(s) |

| CAS Number | 104239-97-6 | [3][4][5] |

| Molecular Formula | C₁₉H₂₇NO₃ | [3][5] |

| Molecular Weight | 317.42 g/mol | [5][6] |

| Appearance | Off-white to pale brown solid/powder | [7] |

| Melting Point | 295-297 °C | [1] |

| Boiling Point | 527.3 ± 50.0 °C (Predicted) | [7] |

| Density | 1.166 g/cm³ | [7] |

| Solubility | Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly, Sonicated) | [1] |

| pKa | 4.80 ± 0.60 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [7] |

Synthesis

The synthesis of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is a multi-step process that is a key part of the overall synthesis of Finasteride and Dutasteride. A common route involves the modification of the A-ring of a steroid precursor to introduce the aza-lactam functionality.

Synthetic Pathway Overview

A representative synthetic pathway for the production of Finasteride from 3-oxo-4-androstene-17β-carboxylic acid, which includes the formation of the target intermediate, is outlined below. The process involves opening the A-ring of the starting material, followed by reaction with ammonia and subsequent hydrogenation and dehydrogenation steps.[8]

Caption: Synthetic pathway to Finasteride via the intermediate 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid.

Experimental Protocol: Synthesis of Finasteride from 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid

The following protocol is adapted from the procedure described in US Patent 5,670,643 A for the conversion of the carboxylic acid intermediate to Finasteride.[9]

Materials:

-

4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid

-

Dry pyridine

-

Dimethylformamide (DMF)

-

Thionyl chloride (SOCl₂)

-

tert-Butylamine

-

Dimethylaminopyridine (DMAP)

-

Ice bath

-

Reaction vessel with stirrer

Procedure:

-

To a solution of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid (1.0 g, 3.15 mmol) in dry pyridine (25 mL) and DMF (20 μL) at -7°C, add thionyl chloride (0.28 mL, 3.79 mmol).

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

After 3 hours, add tert-butylamine (0.66 mL, 6.3 mmol) and DMAP (10 mg).

-

Stir the mixture for 4-5 hours.

-

The formation of 17β-N-t-Butylcarbamoyl-4-aza-5α-androst-1-en-3-one (Finasteride) can be monitored by co-elution with an authentic sample using High-Performance Liquid Chromatography (HPLC).

Biological Activity

While 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is a direct precursor to the potent 5α-reductase inhibitors Finasteride and Dutasteride, there is a lack of publicly available data on its own intrinsic inhibitory activity against the 5α-reductase enzyme. Its primary role is that of a synthetic intermediate.

5α-Reductase Inhibition Assay (General Protocol)

To assess the potential 5α-reductase inhibitory activity of this compound or its derivatives, a general in vitro enzymatic assay can be employed. The following is a representative protocol.

Objective: To determine the in vitro inhibitory activity of a test compound against the conversion of testosterone to dihydrotestosterone (DHT) by 5α-reductase.

Materials:

-

Crude 5α-reductase enzyme preparation (e.g., from rat liver microsomes or LNCaP cells).[10][11]

-

Testosterone

-

NADPH

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Finasteride or Dutasteride (as a positive control)

-

Buffer solution (e.g., Tris-HCl or phosphate buffer, pH 6.5-7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing the buffer, NADPH, and the 5α-reductase enzyme preparation.

-

Add the test compound at various concentrations (and the positive control and vehicle control in separate wells).

-

Pre-incubate the mixture at 37°C for a short period (e.g., 15 minutes).[10]

-

Initiate the enzymatic reaction by adding testosterone to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).[12]

-

Stop the reaction (e.g., by adding a strong acid).[10]

-

Quantify the amount of testosterone remaining or DHT produced using a suitable analytical method, such as HPLC or an enzyme immunoassay (EIA).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Caption: General workflow for an in vitro 5α-reductase inhibition assay.

Analytical Methods

The purity and identity of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid are critical for its use in pharmaceutical synthesis. Several analytical techniques can be employed for its characterization.

Table 2: Analytical Methods for Characterization

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

A variety of liquid chromatography methods are available for the analysis of carboxylic acids in biological and chemical samples.[14]

Conclusion

4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is a fundamentally important intermediate in the synthesis of Finasteride and Dutasteride. While it is not intended for direct therapeutic use and its own biological activity is not well-documented, a thorough understanding of its physicochemical properties, synthesis, and analysis is paramount for the production of high-quality APIs. The protocols and data presented in this guide provide a valuable resource for professionals in the field of drug development and manufacturing. Further research into the potential prodrug characteristics and any intrinsic biological activity of this molecule could provide deeper insights into the pharmacology of 4-azasteroids.

References

- 1. Cas 104239-97-6,4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid | lookchem [lookchem.com]

- 2. 3-Oxo-4-aza-5a-androst-1-ene-17b-carboxylic acid | 104239-97-6 | IO26684 [biosynth.com]

- 3. This compound - Buy C19H27NO3, this compound, 104239-97-6 Product on Hangzhou Dayangchem Co., Limited [dycnchem.com]

- 4. This compound | 104239-97-6 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound - CAS:104239-97-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Studies on synthesis of fuiasteride [journal11.magtechjournal.com]

- 9. US5670643A - Method for preparing finasteride - Google Patents [patents.google.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic Acid , >98.0%(T)(HPLC) , 104239-97-6 - CookeChem [cookechem.com]

- 14. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid, a pivotal synthetic intermediate in the development of potent 5α-reductase inhibitors. This document elucidates the compound's physicochemical properties, details its role in the synthesis of clinically significant drugs such as Finasteride and Dutasteride, and explores the underlying mechanism of action through the 5α-reductase signaling pathway. Detailed experimental methodologies and structured data tables are presented to support research and development efforts in this area.

Physicochemical Properties

4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is a steroid derivative characterized by an aza-substitution in the A-ring of the androstane skeleton. Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 317.42 g/mol | [1][2] |

| Molecular Formula | C₁₉H₂₇NO₃ | [1][3][4] |

| Melting Point | 295-297 °C | [2] |

| Boiling Point | 527.3±50.0 °C (Predicted) | [2] |

| Density | 1.166 g/cm³ | [1][2] |

| Appearance | Off-White Powder | [1] |

| CAS Number | 104239-97-6 | [1][3] |

Role as a Synthetic Intermediate

4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is a crucial intermediate in the synthesis of Finasteride and Dutasteride, which are potent inhibitors of the 5α-reductase enzyme.[5][6][7] These drugs are widely used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[8]

Experimental Protocol: Synthesis of Finasteride

The conversion of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid to Finasteride (17β-N-t-Butylcarbamoyl-4-aza-5α-androst-1-en-3-one) is a key step in the manufacturing process. A general experimental protocol derived from the literature is as follows:

Objective: To synthesize Finasteride from 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid.

Materials:

-

4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dry pyridine

-

Dimethylformamide (DMF) (catalytic amount)

-

t-Butylamine

-

Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous aprotic solvent (e.g., pyridine, toluene, methylene chloride)

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid in dry pyridine.

-

Add a catalytic amount of dimethylformamide.

-

Cool the solution to a reduced temperature (e.g., -7°C).

-

Slowly add thionyl chloride to the reaction mixture to form the corresponding acid chloride.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete conversion.

-

-

Amidation:

-

To the solution containing the acid chloride, add t-butylamine.

-

Add a catalytic amount of dimethylaminopyridine.

-

Stir the mixture for several hours at room temperature.

-

-

Work-up and Purification:

-

The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) by comparing with an authentic sample of Finasteride.

-

Upon completion, the product, 17β-N-t-Butylcarbamoyl-4-aza-5α-androst-1-en-3-one (Finasteride), can be isolated and purified using standard techniques such as crystallization.

-

This process involves the conversion of the carboxylic acid at the 17β-position into a more reactive acid chloride, which then readily reacts with t-butylamine to form the desired amide, Finasteride.[3]

Biological Significance: The 5α-Reductase Signaling Pathway

The therapeutic effect of drugs derived from 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is rooted in their ability to inhibit the 5α-reductase enzyme. This enzyme plays a critical role in androgen metabolism.

Mechanism of Action

5α-reductase is responsible for the conversion of testosterone, a primary male sex hormone, into the more potent androgen, dihydrotestosterone (DHT).[8] DHT has a higher affinity for the androgen receptor and is a key driver of prostate growth and the miniaturization of hair follicles in androgenetic alopecia.

The signaling pathway can be visualized as follows:

Caption: The 5α-Reductase Signaling Pathway and its Inhibition.

In this pathway, testosterone is converted to DHT by 5α-reductase. DHT then binds to the androgen receptor, leading to the transcription of genes that mediate various physiological effects. 5α-reductase inhibitors (5-ARIs) like Finasteride and Dutasteride block the action of 5α-reductase, thereby reducing the levels of DHT and mitigating its downstream effects.[1][4]

Experimental Workflow for Assessing 5α-Reductase Inhibition

The inhibitory potential of compounds like Finasteride, derived from 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid, can be assessed using in vitro enzyme assays. A generalized workflow for such an experiment is outlined below.

References

- 1. Targeting 5α-reductase for prostate cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 3. US5670643A - Method for preparing finasteride - Google Patents [patents.google.com]

- 4. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]

- 5. 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic Acid CAS 104239-97-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound | 104239-97-6 [chemicalbook.com]

- 8. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]

An In-depth Technical Guide on 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the melting point, and synthetic approaches for 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid. This compound is a critical intermediate in the synthesis of 5α-reductase inhibitors, such as Dutasteride, which are pivotal in the treatment of benign prostatic hyperplasia and other androgen-related conditions.[1][2][3][4]

Physicochemical Data

The melting point of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is a key parameter for its identification and purity assessment. A consistent melting point range has been reported across various sources.

| Parameter | Value | Reference |

| Melting Point | 295-297 °C | [2][4] |

| Appearance | Off-White Powder | [2][4] |

| Molecular Formula | C₁₉H₂₇NO₃ | [2][4] |

| Molecular Weight | 317.42 g/mol | [2][4] |

| Solubility | Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly, Sonicated) | [2][4] |

| Storage Temperature | 2-8°C | [2][4] |

Synthesis of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid

The synthesis of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is a multi-step process that is integral to the production of Dutasteride. While specific, detailed protocols for its isolated synthesis are not extensively published as standalone procedures, its formation as a key intermediate is well-documented in the context of Dutasteride synthesis. The general pathway involves the formation of the saturated 4-aza-5α-androstan-3-one-17β-carboxylic acid followed by a dehydrogenation step to introduce the C1-C2 double bond.

A plausible synthetic approach, based on literature describing the synthesis of related compounds and Dutasteride, is outlined below.

Experimental Protocol: Dehydrogenation of 3-oxo-4-aza-5α-androstane-17β-carboxylic Acid

This protocol is a representative method for the introduction of the 1-ene functionality, a crucial step in the synthesis of the target compound. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for such transformations.[5]

Materials:

-

3-oxo-4-aza-5α-androstane-17β-carboxylic acid

-

2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Triflic acid (catalyst)

-

Anhydrous, inert solvent (e.g., dioxane, toluene)

-

Quenching solution (e.g., aqueous sodium bisulfite)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 3-oxo-4-aza-5α-androstane-17β-carboxylic acid in the anhydrous solvent.

-

Silylation: Add bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the solution and stir at room temperature for a designated period to allow for the silylation of the carboxylic acid and lactam functionalities.

-

Dehydrogenation: Cool the reaction mixture to a specified temperature (e.g., 0-10 °C) and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) portion-wise. A catalytic amount of triflic acid can be added to facilitate the reaction.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite to decompose the excess DDQ.

-

Workup: Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid by recrystallization from an appropriate solvent system to yield the final product.

Caption: Synthetic workflow for the dehydrogenation step.

Experimental Protocol: Melting Point Determination

The melting point of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid can be determined using a standard capillary melting point apparatus.

Materials:

-

Purified 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Sample Preparation: Finely powder a small amount of the dry, purified compound.

-

Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.[6]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point of the substance.[6]

-

Repeat: For accuracy, it is advisable to perform the measurement in triplicate.

Caption: Workflow for melting point determination.

Signaling Pathway Context: Inhibition of 5α-Reductase

4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is an intermediate in the synthesis of Dutasteride, a potent inhibitor of 5α-reductase. This enzyme is crucial in the androgen signaling pathway, as it converts testosterone into the more potent dihydrotestosterone (DHT). DHT has a higher affinity for the androgen receptor and is the primary androgen responsible for the development and enlargement of the prostate gland. By inhibiting 5α-reductase, drugs like Dutasteride reduce DHT levels, thereby mitigating its effects on target tissues.

Caption: Simplified androgen signaling pathway and the role of 5α-reductase inhibitors.

References

- 1. 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic Acid CAS 104239-97-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Cas 104239-97-6,this compound | lookchem [lookchem.com]

- 3. This compound | 104239-97-6 [chemicalbook.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Technical Guide: Solubility and Relevant Biological Context of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is a crucial intermediate in the synthesis of 5α-reductase inhibitors, such as Finasteride and Dutasteride. These active pharmaceutical ingredients (APIs) are widely used in the treatment of benign prostatic hyperplasia and androgenic alopecia. Understanding the physicochemical properties, particularly the solubility, of this intermediate is essential for process optimization, formulation development, and quality control. This technical guide provides a summary of the available solubility data, a general experimental protocol for solubility determination of poorly soluble compounds, and the relevant biological signaling pathway.

Solubility Data

Currently, there is a lack of precise quantitative solubility data for 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid in the public domain. The available information is qualitative, indicating low solubility in common organic solvents.

| Solvent | Qualitative Solubility |

| Acetonitrile | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble (Sonication may be required) |

Table 1: Qualitative Solubility of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid

Experimental Protocols

Given the absence of a specific published method for determining the solubility of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid, a general experimental protocol for a poorly soluble crystalline solid is outlined below. This method is based on the shake-flask method, which is a standard approach for determining thermodynamic solubility.

General Protocol for Solubility Determination of a Poorly Soluble Compound

1. Materials and Equipment:

-

4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid (pure, crystalline)

-

Selected solvents (e.g., acetonitrile, DMSO, methanol, water, relevant buffer solutions)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or orbital incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually present to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The required time should be determined empirically.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation:

-

The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors.

-

Mandatory Visualization

Signaling Pathway

4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is an intermediate in the synthesis of 5α-reductase inhibitors. These inhibitors act on the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The following diagram illustrates this key step in androgen signaling.

The Pivotal Intermediate: A Technical Guide to 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid in Finasteride Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid, a crucial intermediate in the synthesis of finasteride, a potent 5α-reductase inhibitor. This document details the synthetic pathway, experimental protocols, and key quantitative data, offering a comprehensive resource for researchers and professionals in pharmaceutical development.

Introduction

Finasteride is a synthetic 4-azasteroid compound widely used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Its therapeutic effect stems from the inhibition of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). The synthesis of finasteride involves a multi-step process, with 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid serving as a key precursor. This guide focuses on the synthesis and characterization of this pivotal intermediate and its subsequent conversion to finasteride.

Synthesis of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid

The synthesis of the title compound is typically achieved through a two-step process starting from the readily available 3-oxo-4-androstene-17β-carboxylic acid. The first step involves the formation of the saturated lactam, 3-oxo-4-aza-5α-androstan-17β-carboxylic acid, followed by a dehydrogenation step to introduce the double bond in the A-ring.

Synthesis of 3-Oxo-4-aza-5α-androstan-17β-carboxylic Acid

The initial step involves the oxidative cleavage of the A-ring of a precursor, followed by cyclization with an ammonia source and subsequent reduction. A common starting material is methyl-3-oxo-4-androstene-17-carboxylate.

Dehydrogenation to 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid

The introduction of the C1-C2 double bond is a critical step. This is often achieved using a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Conversion to Finasteride

The final step in the synthesis of finasteride involves the amidation of the carboxylic acid group at the C-17 position with tert-butylamine. This is typically achieved by first activating the carboxylic acid, for example, by converting it to its acid chloride.

Experimental Protocols

Synthesis of 3-Oxo-4-aza-5α-androstan-17β-carboxylic Acid from Methyl-3-oxo-4-androstene-17-carboxylate[1]

Step 1: Oxidative Cleavage

-

Dissolve 50 grams of methyl-3-oxo-4-androstene-17-carboxylate in 500 ml of t-butanol.

-

Add a solution of 28 grams of sodium carbonate in 200 ml of water to the reaction mixture.

-

Slowly add 200 ml of a solution containing 2 grams of sodium metaperiodate and 130 grams of potassium permanganate in 1250 ml of water at 25-35°C over 30 minutes.

-

Heat the reaction mixture to 65°C and add the remaining periodate/permanganate solution over one hour.

-

Cool the resulting solution to 40°C, filter to remove manganese dioxide, and wash the filter cake with water.

-

The filtrate contains the seco-acid.

Step 2: Cyclization and Reduction

A detailed protocol from the available search results for the cyclization of the resulting seco-acid to form 3-oxo-4-aza-5α-androstan-17β-carboxylic acid is not explicitly provided in a step-by-step format with precise quantities. However, a general method involves reacting the seco-acid with ammonia in a suitable solvent, followed by catalytic hydrogenation. For instance, one method describes reacting the product of the A-ring opening with NH3 and then hydrogenating with Pd/C to obtain 3-oxo-4-aza-5α-androsta-17β-carboxylic acid[1]. Another patent describes refluxing methyl-3-oxo-4-aza-5-androstene-17-carboxylate with formic acid for 10-12 hours to yield the saturated carboxylic acid with a 95% yield[2].

Dehydrogenation of 3-Oxo-4-aza-5α-androstan-17β-carboxylic Acid[3]

A general procedure for the dehydrogenation of the saturated lactam involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and bis(trimethylsilyl)trifluoroacetamide (BSTFA)[3].

-

Suspend 3-oxo-4-aza-5α-androstan-17β-carboxylic acid in a suitable solvent (e.g., dioxane).

-

Add BSTFA and heat the mixture to effect silylation.

-

Add a solution of DDQ in the same solvent.

-

Reflux the mixture until the reaction is complete (monitored by TLC or HPLC).

-

After completion, cool the reaction mixture and quench with a suitable reagent.

-

Isolate the product, 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid, through filtration and purify by recrystallization.

Synthesis of Finasteride from 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid[4]

-

To a solution of 1.0 g (3.15 mmol) of 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid in 25 mL of dry pyridine and 20 μL of dimethylformamide at -7°C, add 0.28 mL (3.79 mmol) of thionyl chloride.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

After 3 hours, add 0.66 mL (6.3 mmol) of t-butylamine and 10 mg of dimethylaminopyridine.

-

Stir the mixture for 4-5 hours to yield 17β-N-t-Butylcarbamoyl-4-aza-5α-androst-1-en-3-one (Finasteride).

Data Presentation

Table 1: Physicochemical Properties of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₇NO₃ | [4] |

| Molecular Weight | 317.42 g/mol | [4] |

| Appearance | Off-white powder | [4] |

| Melting Point | 295-297 °C | [4] |

| Boiling Point | 527.3 °C at 760 mmHg | [4] |

| Solubility | Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly, Sonicated) | [4] |

Table 2: Summary of Reaction Yields

| Reaction Step | Product | Starting Material | Yield (%) | Reference |

| Reduction of Methyl-3-oxo-4-aza-5-androstene-17-carboxylate | 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid | Methyl-3-oxo-4-aza-5-androstene-17-carboxylate | 95 | [2] |

| Conversion to Finasteride | Finasteride | 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid | Not explicitly stated in the protocol, but described as giving the product. | [5] |

| Alternative Finasteride Synthesis | Finasteride | 17β-carboalkoxy ester of 4-aza-5-alpha-androst-1-en-3-one | 97 | [6] |

Visualization of Pathways and Workflows

Synthetic Pathway to Finasteride

References

- 1. Studies on synthesis of fuiasteride [journal11.magtechjournal.com]

- 2. US20060046994A1 - Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid - Google Patents [patents.google.com]

- 3. Finasteride, YM-152, MK-906, Prodel, Propecia, Chibro-Proscar, Finastid, Prostide, Andozac, Proscar-药物合成数据库 [drugfuture.com]

- 4. Cas 104239-97-6,this compound | lookchem [lookchem.com]

- 5. US5670643A - Method for preparing finasteride - Google Patents [patents.google.com]

- 6. US5652365A - Process for the production of finasteride - Google Patents [patents.google.com]

The Pivotal Role of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid in Dutasteride Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dutasteride, a potent dual inhibitor of both type I and type II 5α-reductase, is a crucial therapeutic agent for the management of benign prostatic hyperplasia (BPH) and androgenetic alopecia. The synthesis of this complex molecule relies on a strategic and efficient chemical pathway, at the core of which lies the pivotal intermediate: 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid . This whitepaper provides an in-depth technical exploration of the role of this key intermediate in the synthesis of dutasteride, offering a comprehensive overview of reaction mechanisms, detailed experimental protocols, and comparative quantitative data.

4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid serves as the immediate precursor to dutasteride, providing the core steroidal framework. The primary transformation involves the formation of an amide bond between the 17β-carboxylic acid group of this intermediate and 2,5-bis(trifluoromethyl)aniline. The efficiency and purity of this coupling reaction are critical determinants of the overall yield and quality of the final dutasteride product. Various synthetic strategies have been developed to optimize this key step, focusing on the activation of the carboxylic acid moiety to facilitate the amidation reaction.

Synthetic Pathway Overview

The general synthetic approach for the conversion of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid to dutasteride involves a two-step process. First, the carboxylic acid is activated to form a more reactive intermediate, such as an acyl chloride or a mixed anhydride. This activated intermediate is then reacted with 2,5-bis(trifluoromethyl)aniline to yield dutasteride. The choice of activating agent, solvent, and reaction conditions significantly influences the reaction's efficiency and the impurity profile of the final product.

Experimental Protocols

Several methodologies have been reported for the synthesis of dutasteride from 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid. Below are detailed protocols for some of the key cited methods.

Method 1: Thionyl Chloride Activation

This method involves the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride, followed by amidation.

Protocol:

-

Acyl Chloride Formation: Dissolve 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid in a suitable organic solvent such as toluene.[1]

-

Add pyridine to the solution under a nitrogen atmosphere.

-

Slowly add thionyl chloride to the mixture, maintaining the temperature between 25-35°C.[2]

-

Stir the reaction mixture for 2-3 hours at the same temperature to ensure complete formation of the acyl chloride.[1]

-

Amidation: In a separate vessel, prepare a solution of 2,5-bis(trifluoromethyl)aniline in a suitable solvent.

-

Add the freshly prepared acyl chloride solution to the aniline solution.

-

The reaction may be catalyzed by the addition of a base such as piperidine.[1]

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC).

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

-

The crude dutasteride is then isolated and purified by recrystallization from a suitable solvent system, such as acetonitrile/water or ethyl acetate.[3][4]

Method 2: Mixed Anhydride Formation (Pivaloyl Chloride)

This approach utilizes pivaloyl chloride to form a mixed anhydride, which then reacts with the aniline.

Protocol:

-

Mixed Anhydride Formation: Suspend 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid in an aprotic solvent like acetonitrile.[1]

-

Add a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

-

Cool the mixture to a low temperature (e.g., -30°C).[1]

-

Slowly add pivaloyl chloride to the suspension.

-

Stir the reaction mixture at low temperature to form the mixed anhydride.

-

Amidation: Add 2,5-bis(trifluoromethyl)aniline to the reaction mixture.

-

A Lewis acid catalyst, such as BF3-etherate, may be added to facilitate the reaction.[1]

-

Allow the reaction to proceed to completion, monitoring by HPLC.

-

Work-up involves quenching the reaction, extraction, and washing.

-

The final product is purified by crystallization.

Method 3: Sulfonic Anhydride Activation

This method employs a sulfonic acid anhydride to activate the carboxylic acid.

Protocol:

-

Activation: Dissolve 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid in a mixture of methylene chloride and N,N-dimethylformamide.[5]

-

Add a base, such as pyridine or triethylamine.[5]

-

Cool the solution to 0-10°C.[5]

-

Slowly add a sulfonic acid anhydride (e.g., trifluoromethanesulfonic acid anhydride) dropwise.[5]

-

Amidation: Add 2,5-bis(trifluoromethyl)aniline to the reaction mixture.[5]

-

The reaction can be carried out with or without an additional base.[5]

-

Monitor the reaction until completion.

-

The work-up procedure typically involves washing with aqueous acid and base to remove unreacted starting materials and byproducts.

-

Purification of dutasteride is achieved through recrystallization.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthetic methods for the conversion of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid to dutasteride.

| Method/Activating Agent | Solvent(s) | Catalyst/Base | Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Thionyl Chloride | Toluene | Pyridine, Piperidine | 25-35 | 80-90 | >99 | [1] |

| Pivaloyl Chloride | Acetonitrile | DBU, BF3-etherate | -30 | ~70 | Not Specified | [1] |

| Mesyl Chloride | Not Specified | Not Specified | Not Specified | ~70 | Not Specified | [1] |

| Thionyl Chloride | Toluene | Pyridine | 25-35 | ~30 | Not Specified | [1] |

| Copper Powder (New Intermediate Method) | Toluene | Potassium Carbonate | 50-60 (reflux) | ~60 | Not Specified | [1] |

| Sulfonic Acid Anhydride | Methylene Chloride, DMF | Pyridine, TEA | 0-10 | High | High | [5] |

| Methanesulfonyl Chloride | Aprotic Solvent | HCl Scavenger | <10 | 70 | Not Specified | [4] |

Logical Workflow for Method Selection

The choice of synthetic method depends on several factors, including desired yield, purity requirements, cost of reagents, and scalability. The following diagram illustrates a logical workflow for selecting an appropriate method.

Conclusion

4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is an indispensable intermediate in the industrial synthesis of dutasteride. The conversion of this carboxylic acid to the final amide product is a critical step that has been the subject of extensive process development and optimization. The choice of activating agent, be it thionyl chloride, a chloroformate, or a sulfonic anhydride, directly impacts the yield, purity, and economic viability of the synthesis. This guide provides a comprehensive overview of the available methods, offering researchers and drug development professionals the necessary technical details to make informed decisions in the synthesis of dutasteride. The presented protocols and data serve as a valuable resource for the continued development of efficient and robust manufacturing processes for this important pharmaceutical agent.

References

- 1. CN106349327A - Preparation method of dutasteride - Google Patents [patents.google.com]

- 2. Dutasteride Related Impurity 1 synthesis - chemicalbook [chemicalbook.com]

- 3. CN102382165B - Preparation method of dutasteride - Google Patents [patents.google.com]

- 4. PROCESSES FOR PREPARATION OF DUTASTERIDE - Patent 2238152 [data.epo.org]

- 5. WO2011004242A2 - An improved process for the preparation of dutasteride - Google Patents [patents.google.com]

The Rising Therapeutic Potential of 4-Aza-5α-Androstane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-aza-5α-androstane steroid scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with a diverse range of biological activities. These synthetic analogs of endogenous androgens, characterized by the substitution of a nitrogen atom at the 4-position of the steroid A-ring, have been extensively explored for their therapeutic potential. This technical guide provides an in-depth overview of the biological activities of 4-aza-5α-androstane derivatives, with a focus on their role as enzyme inhibitors and other emerging applications. Detailed experimental protocols, quantitative biological data, and visualized signaling pathways are presented to facilitate further research and development in this promising area.

Inhibition of 5α-Reductase: The Primary Biological Target

The most well-documented biological activity of 4-aza-5α-androstane derivatives is the inhibition of 5α-reductase, a critical enzyme in androgen metabolism.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[2][3] Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenic alopecia (male pattern baldness), and prostate cancer.[1][4]

Finasteride, a prominent member of this class, is a selective inhibitor of 5α-reductase isozymes 2 and 3 and is clinically approved for the treatment of BPH and androgenic alopecia.[5][6] The introduction of a nitrogen atom at the 4-position of the steroid nucleus is a key structural feature for potent 5α-reductase inhibition.[7][8]

Quantitative Analysis of 5α-Reductase Inhibitory Activity

The inhibitory potency of 4-aza-5α-androstane derivatives against 5α-reductase is typically quantified by determining their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki). A lower value for these parameters indicates a higher inhibitory activity. The following table summarizes the in vitro inhibitory activities of selected 4-aza-5α-androstane derivatives against human and rat 5α-reductase.

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |

| Finasteride | Human 5α-reductase type 2 | 1.2 | - | [4] |

| 17β-N,N-diethylcarbamoyl-4-aza-5α-androstan-3-one | Rat prostate 5α-reductase | - | 29.2 ± 1.7 | [7] |

| 17β-N,N-diisopropylcarbamoyl-4-aza-5α-androstan-3-one | Rat prostate 5α-reductase | - | 12.6 ± 0.8 | [7] |

| 4-Aza-pregnane-3,20-dione (Compound 5) | Rat prostate 5α-reductase | >1000 | - | [4] |

| 4-Aza-1-pregnene-3,20-dione (Compound 7) | Rat prostate 5α-reductase | 1000 | - | [4] |

| 4-Aza-pregnane-3,20-dione-20-oxime (Compound 6) | Rat prostate 5α-reductase | 10 | - | [4] |

| 4-Aza-1-pregnene-3,20-dione-20-oxime (Compound 8) | Rat prostate 5α-reductase | 11 | - | [4] |

| Androst-3,5-diene-3-carboxylic acid derivative (16a) | Human 5α-reductase type 1 | 250 | - | [9] |

| Androst-3,5-diene-3-carboxylic acid derivative (16a) | Human 5α-reductase type 2 | 130 | - | [9] |

Emerging Biological Activities

Beyond their well-established role as 5α-reductase inhibitors, recent research has unveiled a broader spectrum of biological activities for 4-aza-5α-androstane derivatives, highlighting their potential in other therapeutic areas.

Antimicrobial and Antifungal Activity

Several nitrogen-containing 5α-androstane derivatives have demonstrated significant antimicrobial and antifungal properties.[10] Studies have shown that these compounds can be more potent than conventional antibiotics like streptomycin and ampicillin against a range of bacterial strains, including resistant ones.[10][11] Their mechanism of action is thought to involve the disruption of microbial cell membranes or interference with essential enzymatic pathways.[10] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for some of these derivatives are in the range of 0.0005–0.6 mg/mL.[10][11] Similarly, their antifungal activity, with minimum fungicidal concentration (MFC) values between 0.007 and 0.6 mg/mL, surpasses that of reference drugs like bifonazole and ketoconazole in some cases.[10]

Anticancer Potential

The antiproliferative effects of azasteroids, including 4-aza-5α-androstane derivatives, against various cancer cell lines have also been reported.[12] Their structural similarity to endogenous steroids allows them to potentially interact with steroid hormone receptors or other cellular targets involved in cancer cell proliferation.[12]

Aromatase Inhibition

Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. Some androstane derivatives have been investigated as aromatase inhibitors, with several compounds demonstrating competitive inhibition with Ki values ranging from 38 to 1290 nM.[13]

Signaling Pathways and Mechanisms of Action

The biological effects of 4-aza-5α-androstane derivatives are primarily mediated through their interaction with key enzymes in steroid metabolism and signaling pathways.

Caption: Inhibition of 5α-reductase by 4-aza-5α-androstane derivatives.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

In Vitro 5α-Reductase Inhibition Assay